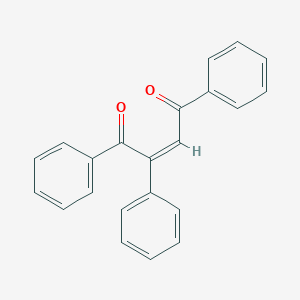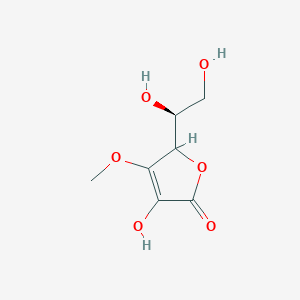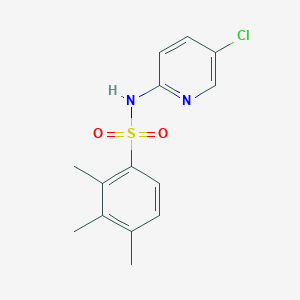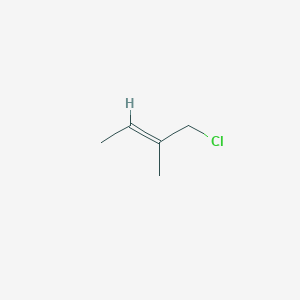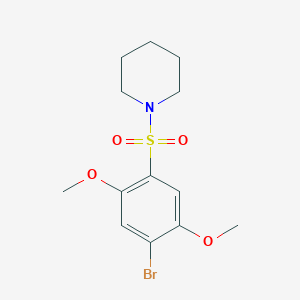
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research for the detection and quantification of amyloid fibrils. It has a high affinity for beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Thioflavin T is a valuable tool in the study of neurodegenerative diseases and has been used extensively in both in vitro and in vivo experiments.
作用机制
Thioflavin T binds specifically to beta-amyloid fibrils through hydrophobic interactions with the exposed aromatic residues. The binding of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T induces a conformational change in the dye molecule, resulting in a shift in its fluorescence spectrum. This shift in fluorescence can be used to detect and quantify the amount of beta-amyloid fibrils present in a sample.
Biochemical and Physiological Effects:
Thioflavin T is a relatively non-toxic compound and does not have any known physiological effects. However, it has been shown to bind to other proteins and biomolecules in addition to beta-amyloid fibrils, which may affect the interpretation of experimental results.
实验室实验的优点和局限性
Thioflavin T is a highly sensitive and specific dye for the detection of beta-amyloid fibrils. It is relatively easy to use and can be applied to a variety of experimental systems. However, 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T is not suitable for the detection of small oligomers or soluble forms of beta-amyloid, which may be more toxic than fibrils. In addition, 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T can bind to other proteins and biomolecules, which may interfere with its specificity and sensitivity.
未来方向
There are several potential future directions for the use of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T in scientific research. One area of interest is the development of new compounds that can bind specifically to different types of amyloid fibrils, such as those associated with prion diseases or type 2 diabetes. Another area of interest is the development of new imaging techniques that can detect amyloid fibrils in vivo, which would allow for earlier diagnosis and treatment of neurodegenerative diseases. Finally, 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- T could be used in combination with other imaging agents or therapeutic agents to develop new diagnostic or therapeutic strategies for neurodegenerative diseases.
合成方法
Thioflavin T can be synthesized from 2-hydroxybenzaldehyde and 3-ethyl-2-thiohydantoin in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzothiazolylidene ring system. The final product is obtained by acidification and recrystallization.
科学研究应用
Thioflavin T is widely used in the field of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. It is used to detect and quantify amyloid fibrils in vitro and in vivo, and to study the kinetics of fibril formation and aggregation. Thioflavin T has also been used to investigate the effects of various compounds on amyloid fibril formation, and to screen for potential therapeutic agents.
属性
CAS 编号 |
13861-37-5 |
|---|---|
分子式 |
C12H13NOS |
分子量 |
219.3 g/mol |
IUPAC 名称 |
1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14/h4-8H,3H2,1-2H3 |
InChI 键 |
ZAQJHSAPJIMKAM-UHFFFAOYSA-N |
手性 SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=O)C |
SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
规范 SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
其他 CAS 编号 |
13861-37-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






